(2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
Historical Development of Benzofuran Research
Benzofuran chemistry originated in the late 19th century with the isolation of coumarin-derived structures, leading to the seminal Perkin rearrangement method for benzofuran synthesis. The mid-20th century witnessed expanded interest through discoveries of bioactive natural products like psoralen and angelicin, which demonstrated photochemotherapeutic properties. Modern catalytic methods, including palladium-mediated cross-couplings and gold-catalyzed cyclizations, revolutionized access to substituted benzofurans. The target compound exemplifies contemporary synthetic achievements, combining a 2-benzylidenebenzofuranone core with strategic substituents that enhance both stability and pharmacological potential.
Classification and Structural Significance of the Target Compound
This derivative belongs to the aurone subclass of benzofurans, characterized by a (Z)-configured exocyclic double bond bridging the benzofuranone and aryl groups. Key structural attributes include:
The (Z)-configuration at C2, stabilized by intramolecular hydrogen bonding between the benzofuranone carbonyl and methoxy oxygen, contrasts with typical aurones found in nature. Methanesulfonate introduction at C6 creates a versatile handle for nucleophilic displacement reactions, enabling structural diversification.
Importance in Medicinal Chemistry and Drug Discovery
Benzofuran derivatives exhibit broad therapeutic potential, with the target compound’s structure addressing multiple drug design challenges:
- Bioisosteric Replacement : The 2-benzylidenebenzofuranone core serves as a flavonoid mimetic, mimicking quercetin’s planar aromatic system while improving metabolic stability.
- Electron-Donating Groups : 2,4-Dimethoxy substitution enhances electron density, facilitating interactions with cytochrome P450 enzymes and kinase ATP-binding pockets.
- Prodrug Capability : The methanesulfonate group enables in situ generation of reactive intermediates under physiological conditions, a strategy employed in anticancer prodrugs like estramustine.
Recent studies demonstrate that analogous aurones inhibit SARS-CoV-2 main protease (Mpro) at IC50 values <10 μM through covalent binding to catalytic cysteine residues. While specific data on the target compound remain proprietary, its structural similarity to bioactive aurones suggests comparable mechanisms.
Synthetic Accessibility : The compound can be synthesized via a Heck cyclization cascade, as exemplified by palladium-catalyzed aryl furanylation of 2-(phenylethynyl)phenol derivatives. Lithium tert-butoxide-mediated elimination generates the exocyclic double bond, while silver triflate co-catalysts promote methanesulfonate incorporation.
Properties
IUPAC Name |
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-11-15(26-27(4,21)22)8-7-14-18(20)17(25-19(11)14)9-12-5-6-13(23-2)10-16(12)24-3/h5-10H,1-4H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXMSISMYFVABZ-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C19H21O5S
- Molecular Weight: 365.43 g/mol
- CAS Number: 445426-14-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values: The compound showed IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Antimicrobial Activity
The compound also demonstrated promising antimicrobial properties.
- Activity Spectrum: It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL. The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups enhances its antimicrobial efficacy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction: Through the activation of caspases and disruption of mitochondrial membrane potential.
- Antibacterial Action: Likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in vitro:
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Studies have shown that (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and neurodegeneration, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.
Pharmacological Applications
- Drug Development : The unique structure of this compound makes it a candidate for drug development targeting specific pathways involved in cancer and inflammation.
- Bioavailability Studies : Research into the pharmacokinetics of this compound is ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics to optimize its therapeutic use.
Material Science Applications
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to enhance the thermal stability and mechanical properties of materials.
- Nanotechnology : Its incorporation into nanocarriers for drug delivery systems is being explored due to its potential to improve the solubility and bioavailability of poorly soluble drugs.
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism in Methoxy Substitution
A closely related analog, [(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate (RN: 858761-96-3), differs only in the methoxy substitution pattern (2,5-dimethoxy vs. 2,4-dimethoxy) . This positional isomerism alters electronic and steric properties:
- Hydrogen Bonding : The 2,4-dimethoxy arrangement allows for symmetric hydrogen-bonding networks, whereas the 2,5-isomer may form less predictable crystal packing due to asymmetric electron distribution .
Table 1: Comparison of Key Structural Features
Functional Group Comparison: Methanesulfonate Esters
For example:
- Triflusulfuron-methyl (a sulfonylurea herbicide) contains a methyl-sulfonylurea group but differs in its triazine core .
- Metsulfuron-methyl features a sulfonamide linkage to a triazine ring, contrasting with the benzofuran core of the target compound .
Key Differences :
- Reactivity : The benzofuran-linked methanesulfonate in the target compound is less prone to hydrolysis than triazine-linked sulfonylureas due to steric protection from the fused benzofuran ring .
Crystallographic and Conformational Analysis
The benzofuran core’s puckering parameters can be analyzed using Cremer-Pople coordinates . Compared to unsubstituted benzofurans, the 7-methyl and 3-oxo groups in the target compound likely induce planar distortion, reducing puckering amplitude. In contrast, 3(2H)-benzofuranone derivatives without bulky substituents exhibit higher ring flexibility .
Table 2: Hypothetical Conformational Data
| Compound | Puckering Amplitude (Å) | Phase Angle (°) |
|---|---|---|
| Target Compound | 0.12 (estimated) | 180 |
| Unsubstituted 3(2H)-benzofuranone | 0.25 | 90 |
Hydrogen-Bonding Patterns
The 2,4-dimethoxybenzylidene group facilitates C–H···O interactions with the methanesulfonate oxygen, as observed in similar crystals analyzed via SHELX . In contrast, 2,5-dimethoxy analogs may form weaker C–H···π interactions due to reduced electron density on the aromatic ring .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The compound is synthesized via a multi-step approach involving:
- Aldol condensation : Formation of the benzylidene moiety by reacting 2,4-dimethoxybenzaldehyde derivatives with a substituted benzofuran precursor under basic conditions (e.g., NaH/THF at 0°C) .
- Methanesulfonate esterification : Introduction of the methanesulfonate group using methanesulfonyl chloride in the presence of a base (e.g., pyridine) at controlled temperatures . Key intermediates include 6-hydroxy-7-methyl-3-oxo-2,3-dihydrobenzofuran derivatives and substituted benzaldehyde precursors.
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
The Z-configuration is determined using:
- X-ray crystallography : Direct visualization of the spatial arrangement (e.g., C=CH dihedral angles < 10°) .
- NMR spectroscopy : Coupling constants () between the benzylidene proton and adjacent carbons (typically Hz for Z-isomers) .
Q. What analytical techniques are critical for characterizing this compound?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., ) .
- and NMR : Assigns protons and carbons, particularly the methoxy ( 3.8–4.0 ppm) and methanesulfonate ( 3.1–3.3 ppm) groups .
- HPLC with chiral columns : Assesses enantiopurity if asymmetric synthesis is attempted .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yielding steps, such as the aldol condensation?
Strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates .
- Catalyst selection : Lewis acids (e.g., TiCl) or organocatalysts (e.g., proline derivatives) improve regioselectivity .
- Temperature control : Gradual warming from 0°C to room temperature reduces side reactions .
Q. What methodologies enable enantioselective synthesis of this compound?
- Chiral auxiliaries : Use of (S)- or (R)-configured catalysts in asymmetric aldol reactions .
- Dynamic kinetic resolution : Employing transition-metal catalysts (e.g., Ru complexes) to control stereochemistry during benzofuran formation .
Q. How can computational chemistry predict the compound’s reactivity in novel reactions?
- DFT calculations : Model transition states for key steps (e.g., aldol condensation) to predict activation energies and regioselectivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. How should researchers resolve contradictions in spectral data during characterization?
Q. What is the mechanistic role of the methanesulfonate group in derivatization reactions?
The methanesulfonate group acts as a:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
